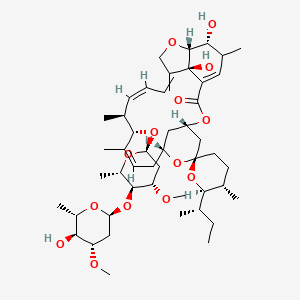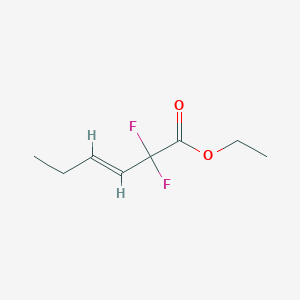
3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position, a phenylsulfonyl group at the sixth position, and a double bond between the sixth and seventh carbon atoms. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the third position, often using methyl iodide and a base such as potassium carbonate.
Phenylsulfonylation: Introduction of a phenylsulfonyl group at the sixth position, typically using phenylsulfonyl chloride and a base like pyridine.
Dehydrogenation: Formation of the double bond between the sixth and seventh carbon atoms, which can be achieved using dehydrogenating agents such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond, converting it back to a single bond and potentially altering the biological activity of the compound.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-methoxy-6-phenylsulfonyl-7-aldehyde Estradiol or 3-methoxy-6-phenylsulfonyl-7-carboxylic acid Estradiol.
Reduction: Formation of 3-methoxy-6-phenylsulfonyl Estradiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its estrogenic activity and potential effects on hormone receptors.
- Used in studies related to cell signaling and gene expression.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on cancer cell proliferation and apoptosis.
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The presence of the methoxy and phenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for certain receptor subtypes, contributing to its unique biological activity.
Comparison with Similar Compounds
Estradiol: The parent compound, a naturally occurring estrogen hormone.
3-Methoxy Estradiol: Lacks the phenylsulfonyl group and double bond, with different biological activity.
6-Phenylsulfonyl Estradiol: Lacks the methoxy group and double bond, with distinct chemical properties.
Uniqueness:
- The combination of the methoxy group, phenylsulfonyl group, and double bond in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol confers unique chemical and biological properties.
- Enhanced binding affinity and selectivity for estrogen receptors compared to similar compounds.
- Potential for diverse applications in scientific research, medicine, and industry due to its unique reactivity and biological activity.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-6-(benzenesulfonyl)-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-17(28)32-26-12-11-24-22-16-25(33(29,30)19-7-5-4-6-8-19)23-15-18(31-3)9-10-20(23)21(22)13-14-27(24,26)2/h4-10,15-16,21-22,24,26H,11-14H2,1-3H3/t21-,22-,24+,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJVRLMXSLPID-WIOQOGMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858003 |
Source


|
| Record name | (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153004-08-1 |
Source


|
| Record name | (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/new.no-structure.jpg)




![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
